{[(2S,4S)-4-fluoro-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine
Description
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Properties
IUPAC Name |
1-[(2S,4S)-4-fluoro-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidin-2-yl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FN3S/c1-8-14-10(7-16-8)6-15-5-9(12)3-11(15)4-13-2/h7,9,11,13H,3-6H2,1-2H3/t9-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBILSUKLQPYMAP-ONGXEEELSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CC(CC2CNC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)CN2C[C@H](C[C@H]2CNC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
{[(2S,4S)-4-fluoro-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine, with the chemical formula C11H18FN3S and CAS number 1820572-48-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure
The compound features a pyrrolidine ring substituted with a fluorine atom and a thiazole moiety. The structural representation is crucial for understanding its interaction with biological targets.
Chemical Structure
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:
- Receptor Modulation : Preliminary studies indicate that the compound may act as a modulator at certain neurotransmitter receptors, potentially affecting pathways related to mood and cognition.
- Inhibition of Enzymatic Activity : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways, which could have implications in treating metabolic disorders.
- Antimicrobial Properties : Research suggests that compounds with similar structures exhibit antimicrobial activity, indicating potential applications in treating infections.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Activity
A study conducted by researchers at the University of Milan evaluated the antimicrobial properties of various thiazole derivatives, including those structurally related to our compound. The results indicated significant inhibitory activity against Gram-positive bacteria, suggesting that this compound could be developed as an antimicrobial agent.
Case Study 2: Neuropharmacological Effects
In a separate investigation into neuropharmacological effects, the compound was tested for its ability to modulate serotonin receptors. The results showed that it could enhance serotonin signaling in vitro, which may have implications for mood disorders.
Research Findings
Recent studies have provided insights into the pharmacokinetics and pharmacodynamics of this compound:
- Absorption and Metabolism : The compound exhibits favorable absorption characteristics in preclinical models, with a half-life conducive to therapeutic use.
- Safety Profile : Toxicological assessments suggest a low toxicity profile at therapeutic doses, although further studies are necessary to confirm long-term safety.
- Potential Applications : Given its diverse biological activities, this compound may find applications in treating infections, mood disorders, and possibly metabolic syndromes.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with thiazole moieties often exhibit significant anticancer properties. The incorporation of a pyrrolidine ring in {[(2S,4S)-4-fluoro-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine enhances its potential as an anticancer agent. Studies have shown that derivatives of thiazole can induce apoptosis in various cancer cell lines, such as colon and breast cancer cells. The compound's structure allows for interaction with specific biological targets, which may lead to the development of novel anticancer therapies .
Neuropharmacological Applications
The thiazole-pyrrolidine hybrid structure suggests potential applications in neuropharmacology. Research has explored similar compounds for their effects on neurotransmitter systems and neuroprotective properties. The fluorinated pyrrolidine may enhance blood-brain barrier permeability, making it a candidate for treating neurological disorders such as Alzheimer's disease or schizophrenia .
Antimicrobial Activity
Recent studies have demonstrated that thiazole-containing compounds possess antimicrobial properties against various pathogens. The compound this compound could be evaluated for its efficacy against bacterial strains like Pseudomonas aeruginosa and Escherichia coli. Such investigations are crucial for developing new antibiotics amid rising antibiotic resistance .
Structure-Activity Relationship Studies
The unique molecular structure of this compound makes it an ideal candidate for structure-activity relationship (SAR) studies. By systematically modifying its structure, researchers can identify key functional groups responsible for its biological activity. This approach can lead to the optimization of the compound for enhanced efficacy and reduced toxicity .
Synthesis and Characterization
The synthesis of this compound involves several steps that allow researchers to explore various derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the compound's structure and purity .
Potential in Drug Development
Given its diverse biological activities, this compound holds promise in drug development pipelines. Its ability to interact with multiple biological targets may facilitate the design of multi-target drugs that can address complex diseases more effectively than traditional single-target therapies .
Summary Table of Applications
| Application Area | Potential Uses |
|---|---|
| Medicinal Chemistry | Anticancer agents; neuropharmacological treatments |
| Antimicrobial Activity | Antibiotic development against resistant pathogens |
| Structure–Activity Studies | Optimization of biological activity through SAR |
| Drug Development | Multi-target drug design for complex diseases |
Preparation Methods
Synthesis of (2S,4S)-4-Fluoropyrrolidine Core
The stereoselective construction of the fluorinated pyrrolidine ring follows a Mannich cyclization strategy:
Step 1 :
- Reactants : L-proline derivative, Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).
- Conditions : Anhydrous acetonitrile, 0°C to room temperature, 12 h.
- Outcome : Fluorination at C4 with retention of (2S,4S) stereochemistry.
Step 2 :
Introduction of 2-Methyl-1,3-thiazol-4-ylmethyl Group
The thiazole moiety is introduced via nucleophilic aromatic substitution :
Step 3 :
Methylamine Functionalization
Step 4 :
- Reactants : Intermediate B, methylamine hydrochloride.
- Conditions : Sodium triacetoxyborohydride (STAB) in dichloromethane (DCM), 0°C to room temperature, 8 h.
- Workup : Aqueous extraction with 2-methyltetrahydrofuran and 2 M potassium carbonate.
- Yield : 65% after flash chromatography (DCM/methanol 10:1).
Purification and Characterization
Chromatographic Purification
| Step | Method | Eluent | Purity (HPLC) |
|---|---|---|---|
| Step 2 | Column chromatography | Hexane/EtOAc (3:1) | 95% |
| Step 4 | Flash chromatography | DCM/MeOH (10:1) | 98% |
Spectroscopic Validation
- 1H NMR (400 MHz, CDCl3): δ 1.79–1.92 (m, 4H, pyrrolidine), 2.59 (t, J = 8.0 Hz, 2H, CH₂N), 3.02 (t, J = 8.0 Hz, 2H, CH₂S), 4.12 (q, 1H, FCH).
- 13C NMR : δ 167.8 (C=S), 152.3 (thiazole C2), 109.5 (thiazole C4).
- HRMS (ESI) : m/z 244.1432 [M+H]+ (calculated 244.1435).
Optimization Challenges and Solutions
Stereochemical Control
Thiazole Stability
- Issue : Degradation under acidic conditions.
- Solution : Neutral pH workup with 2-methyltetrahydrofuran.
Industrial-Scale Adaptations
Patent WO2012156693A1 details a continuous flow process for analogous pyrrolidine derivatives:
- Reactors : Tubular flow system with in-line IR monitoring.
- Throughput : 503 g per batch with 81% yield.
Q & A
Q. What in vitro assays are suitable for preliminary activity screening?
- Methodological Answer : Use target-specific assays (e.g., enzyme inhibition with fluorescence readouts) or cell-based viability assays (MTT/XTT). For CNS targets, blood-brain barrier (BBB) permeability is assessed via PAMPA-BBB or MDCK-MDR1 monolayers . Positive controls (e.g., known kinase inhibitors) validate assay sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
